5-amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-benzyl-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-15-9-7-13(8-10-15)11-20-18(24)16-17(19)23(22-21-16)12-14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYUUBBGDVLYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant findings from recent research.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 217.23 g/mol
- CAS Number : 4342-08-9
The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The presence of the methoxybenzyl group enhances its solubility and biological interactions.
This compound exhibits multiple mechanisms of action:
- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in various biochemical pathways. Notably, it targets β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β), which are implicated in neurodegenerative diseases like Alzheimer's disease (AD) by regulating amyloid-beta (Aβ) formation.
- Neuroprotective Effects : The compound promotes neurogenesis and exhibits antioxidant properties, which help mitigate oxidative stress and inflammation in neuronal cells.
- Antiparasitic Activity : In studies focusing on Chagas disease, the compound demonstrated significant suppression of Trypanosoma cruzi burden in infected cellular models. The optimization of its derivatives led to improved potency and metabolic stability .
Table 1: Summary of Biological Activities
Case Study 1: Alzheimer's Disease Model
In vitro studies using APPswe-expressing cells revealed that this compound significantly reduced Aβ levels by downregulating Amyloid Protein Precursor (APP) and BACE levels. This suggests potential therapeutic applications in AD management.
Case Study 2: Chagas Disease
A series of derivatives based on the triazole core were tested for their effectiveness against Trypanosoma cruzi. Compound 3 from this series showed submicromolar activity (pEC50 > 6) and was prioritized for further development due to its promising profile in reducing parasite load in murine models .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In silico analyses suggest compliance with Lipinski’s rule of five, indicating good drug-likeness without significant metabolic liabilities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
The following table highlights structural analogs and their substitutions:
Key Findings from Comparative Studies
Anticancer Activity :
- RXF 393 Renal Cancer : The dichlorophenyl analog (GP = -13.42%) showed higher antiproliferative activity than the parent compound .
- c-Met Inhibition : The trifluoromethyl-substituted analog (C₁₀H₆ClF₃N₄O) demonstrated selective inhibition of c-Met kinase, inducing apoptosis in breast cancer (MCF-7) and lung cancer (NCI-H522) cells .
Antibacterial Activity :
- The carbamoylmethyl analog (C₅H₈N₆O₂) blocked LexA autoproteolysis, disarming the bacterial SOS response and reducing antibiotic resistance .
Metabolism and Pharmacokinetics :
- CAI Analogs: The cytostatic agent 5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAI) is metabolized into inactive benzophenone (M1), highlighting the importance of the triazole-carboxamide core for activity .
Q & A
Q. Q1. What are the recommended synthetic routes for 5-amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
Condensation : React benzylamine derivatives with appropriate isocyanides to form carboximidoyl chloride intermediates.
Cyclization : Use sodium azide or similar agents to generate the triazole core .
Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and verify purity via HPLC (>95%).
Characterization Tools :
Q. Q2. How can researchers assess the solubility and stability of this compound for in vitro studies?
Methodological Answer:
- Solubility Testing :
- Screen solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy to quantify solubility.
- If low aqueous solubility (<1 mg/mL), use co-solvents (e.g., 0.1% Tween-80) or prepare stock solutions in DMSO (≤1% v/v in final assays) .
- Stability Assessment :
Advanced Research Questions
Q. Q3. What experimental strategies are effective in resolving contradictory bioactivity data (e.g., enzyme inhibition vs. cellular cytotoxicity)?
Methodological Answer:
Dose-Response Validation :
- Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. non-cancerous) to differentiate selective toxicity.
- Use orthogonal assays (e.g., fluorometric vs. colorimetric) to confirm enzyme inhibition.
Off-Target Profiling :
- Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
Mechanistic Studies :
- Combine siRNA knockdown of target enzymes with compound treatment to isolate pathway-specific effects .
Q. Q4. How can computational modeling optimize the design of derivatives with improved target selectivity?
Methodological Answer:
Docking Studies :
- Use AutoDock Vina or Schrödinger Suite to model compound-enzyme interactions. Prioritize derivatives with stronger hydrogen bonding to active-site residues (e.g., catalytic lysine).
QSAR Analysis :
- Train models on datasets of triazole analogs to predict bioactivity (e.g., pIC₅₀) based on substituent electronic/hydrophobic parameters.
MD Simulations :
Q. Q5. What statistical approaches are recommended for designing experiments to study structure-activity relationships (SAR)?
Methodological Answer:
- Factorial Design :
- Apply a 2³ factorial matrix to vary substituents (e.g., benzyl, methoxy groups) and assess effects on bioactivity.
- Analyze results via ANOVA to identify significant variables (p < 0.05).
- Response Surface Methodology (RSM) :
- Optimize reaction conditions (e.g., temperature, catalyst loading) for derivative synthesis.
- Use Design-Expert® software to model interactions and predict optimal yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
